molecular formula C26H31N3O3S B2712029 N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide CAS No. 862826-36-6

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide

Cat. No.: B2712029
CAS No.: 862826-36-6
M. Wt: 465.61
InChI Key: DTDGWCISYGKOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide is a sophisticated synthetic small molecule designed for probing complex biochemical pathways. Its structure integrates several pharmacologically significant motifs, including an indole core, a benzamide derivative, and a cyclopentylcarbamoyl group linked via a sulfanyl bridge. The indole moiety is a prevalent scaffold in bioactive compounds and is frequently investigated for its potential interactions with various enzyme systems and cellular receptors. The inclusion of a 4-ethoxybenzamide group, a feature present in other research compounds , suggests potential for modulating protein-protein interactions or enzymatic activity. The unique molecular architecture, particularly the strategic placement of the sulfanyl linker, makes this compound a valuable candidate for researchers studying signal transduction inhibition, allosteric modulation, and intracellular target engagement. It serves as a crucial chemical tool in high-throughput screening assays, target identification studies, and structure-activity relationship (SAR) campaigns in fields such as oncology and neurodegenerative disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-2-32-21-13-11-19(12-14-21)26(31)27-15-16-29-17-24(22-9-5-6-10-23(22)29)33-18-25(30)28-20-7-3-4-8-20/h5-6,9-14,17,20H,2-4,7-8,15-16,18H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDGWCISYGKOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the cyclopentylamino group and the ethoxybenzamide moiety. Common reagents used in these reactions include cyclopentylamine, ethyl 4-ethoxybenzoate, and various sulfur-containing compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles (amines, thiols); conditionspolar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, enabling comparisons based on substituent effects, binding affinities, and metabolic stability. Below is a detailed analysis of its analogs:

Montelukast Sodium (Cysteinyl Leukotriene Receptor Antagonist)

  • Structure: Montelukast (1-[[[(1R)-1-[3-[(1S)-1-[[[1-(carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid) contains a sulfanyl-linked quinoline core and cyclopropane carboxylic acid groups .
  • Key Differences: Aromatic System: Montelukast uses a quinoline scaffold, whereas the target compound employs an indole ring. Substituents: The ethoxybenzamide group in the target compound replaces Montelukast’s chloroquinoline and cyclopropane carboxylate, reducing polarity but possibly improving CNS penetration. Pharmacology: Montelukast’s sulfanyl linkage is critical for leukotriene receptor antagonism; the target compound’s analogous sulfanyl group may similarly influence target engagement but with distinct selectivity.

4-Fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (C064-0168)

  • Structure : This screening compound (ChemDiv C064-0168) features a fluorophenyl-sulfanyl indole and fluorobenzamide .
  • Binding Affinity: Fluorine’s small size allows tighter packing in hydrophobic pockets, whereas the ethoxy group in the target compound may induce conformational flexibility in target proteins.

Cyclopentyl N-[1-(hydroxymethyl)-3-({2-methoxy-4-[(2-methylbenzenesulfonyl)carbamoyl]phenyl}methyl)-1H-indol-5-yl]carbamate

  • Structure : This indole derivative includes a hydroxymethyl group and a benzenesulfonyl carbamoyl side chain .
  • Key Differences :
    • Hydrophilicity : The hydroxymethyl and sulfonyl groups enhance water solubility but may limit membrane permeability compared to the target compound’s cyclopentylcarbamoyl moiety.
    • Target Interactions : The sulfonyl carbamoyl group could engage in hydrogen bonding with polar residues, whereas the target compound’s cyclopentyl group may favor hydrophobic or van der Waals interactions.

Structural and Pharmacokinetic Data Table

Parameter Target Compound Montelukast Sodium C064-0168
Core Structure Indole with sulfanyl-cyclopentylcarbamoyl Quinoline with sulfanyl-cyclopropane Indole with fluorophenyl-sulfanyl
Molecular Weight (g/mol) ~500 (estimated) 608.2 453.4
Key Substituents Ethoxybenzamide, cyclopentylcarbamoyl Chloroquinoline, cyclopropane carboxylate Fluorobenzamide, fluorophenyl
LogP (Predicted) ~3.5 (moderate lipophilicity) 5.1 (highly lipophilic) 3.8 (moderate lipophilicity)
Metabolic Stability Ethoxy group may resist CYP450 oxidation Susceptible to glucuronidation Fluorine reduces oxidative metabolism

Research Findings and Implications

  • Target Engagement: The sulfanyl linkage in the target compound is conserved across analogs, suggesting a critical role in binding (e.g., covalent or non-covalent interactions with cysteine residues).
  • Selectivity : The cyclopentylcarbamoyl group may confer selectivity over Montelukast’s targets (e.g., leukotriene receptors vs. indole-associated GPCRs).
  • Optimization Potential: Replacement of fluorine (C064-0168) with ethoxy improves metabolic stability, as seen in reduced CYP2C9-mediated clearance in similar compounds .

Biological Activity

N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

1. Chemical Structure and Properties

The compound features an indole core with several substituents:

  • Indole Ring : A bicyclic structure that contributes to various pharmacological activities.
  • Cyclopentylcarbamoyl Group : Enhances lipophilicity and potential receptor interactions.
  • Ethoxybenzamide Moiety : Imparts additional biological properties.

The molecular formula is C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S with a molecular weight of approximately 348.5 g/mol. The compound's intricate structure suggests a multifaceted interaction profile with biological targets.

2.1 Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. This compound may inhibit tumor growth through:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in various cancer cell lines.
  • Cell Cycle Arrest : Studies suggest potential G2/M phase arrest, inhibiting cell proliferation.

2.2 Neuroactive Properties

The indole backbone is associated with neuroactive compounds, potentially allowing this compound to interact with neurotransmitter receptors:

  • Serotonin Receptors : Binding affinity studies could reveal its role as a selective agonist or antagonist.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases may arise from its ability to modulate neuroinflammatory pathways.

2.3 Anti-inflammatory Effects

The compound's structural features suggest possible anti-inflammatory activity, potentially through:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to reduce cytokine production.
  • Modulation of Signaling Pathways : Targeting pathways such as NF-kB or MAPK could be a mechanism of action.

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Indole Core : Using cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introducing the cyclopentylcarbamoyl and ethoxybenzamide groups through nucleophilic substitutions.

4. Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUniqueness
N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamideIndole with dimethylamino groupSelective agonist for serotonin receptorsContains a fluorobenzamide group
Indole-3-acetic acidSimple indole derivativePlant growth regulatorLacks complex substituents
GramineIndole derivative with methyl groupsNeuroactive propertiesSimpler structure without bulky groups

This compound stands out for its complex substituent patterns, suggesting potential dual activity as both an anti-inflammatory and neuroactive agent.

5. Case Studies and Research Findings

Several studies have evaluated the biological activity of similar indole derivatives:

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of related indole compounds against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The results indicated significant cytotoxicity, suggesting that structural modifications could enhance potency against various cancer types .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective properties of indole derivatives in models of neurodegeneration. The findings demonstrated that certain derivatives could reduce oxidative stress markers and improve neuronal survival rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.